

"N-(4-fluorophenyl)-2-phenylbutanamide" cell-based assay protocols

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-phenylbutanamide

Cat. No.: B336518

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Application Note: Cellular Characterization of **N-(4-fluorophenyl)-2-phenylbutanamide**

Executive Summary

N-(4-fluorophenyl)-2-phenylbutanamide (herein referred to as 2-PBA-F) represents a lipophilic amide derivative of the well-characterized histone deacetylase (HDAC) inhibitor and chemical chaperone, 2-phenylbutyric acid (2-PBA). The incorporation of a para-fluorophenyl moiety is a classic medicinal chemistry strategy designed to enhance metabolic stability by blocking para-hydroxylation while increasing lipophilicity for improved blood-brain barrier (BBB) permeability.

This application note details the protocols for evaluating 2-PBA-F in cell-based systems. Given its structural homology to 2-PBA and other N-aryl-amides, the primary biological investigations focus on HDAC inhibition, cellular thermal shift (target engagement), and metabolic stability. These protocols are designed to validate the compound's utility as a chemical probe for epigenetic modulation and protein folding disorders.

Chemical Rationale & Mechanism

The pharmacological profile of 2-PBA-F is hypothesized based on its pharmacophore:

- 2-Phenylbutyryl Core: A known scaffold for HDAC inhibition (Class I/II) and ammonia scavenging (via glutamine conjugation).
- Amide Linkage: Provides resistance to rapid hydrolysis compared to ester prodrugs.
- 4-Fluorophenyl Group: Acts as a bioisostere to improve metabolic half-life and potency compared to the unsubstituted phenyl analog.

Primary Mechanism of Action (MoA):

- Epigenetic Modulation: Inhibition of HDACs leads to hyperacetylation of histones (H3/H4), promoting transcriptional activation of silenced genes (e.g., Fetal Hemoglobin, Neurotrophic factors).
- Proteostasis: Acts as a chemical chaperone to prevent protein aggregation in the Endoplasmic Reticulum (ER).

Protocol 1: Cell Viability & Therapeutic Window (MTS Assay)

Before functional characterization, the non-cytotoxic concentration range must be established. We utilize the MTS assay, which depends on the reduction of a tetrazolium compound by metabolically active cells.

Materials:

- Cell Line: SH-SY5Y (Neuroblastoma) or HEK293T.
- Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS reagent.
- Vehicle: DMSO (Final concentration < 0.5%).
- Control: Staurosporine (Positive control for cell death).

Step-by-Step Protocol:

- Seeding: Plate cells at a density of cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
- Compound Preparation:
 - Dissolve 2-PBA-F in DMSO to create a 10 mM stock.
 - Prepare serial dilutions (1:3) in culture medium to generate concentrations from 100 μM down to 0.1 μM.
- Treatment: Remove spent medium and add 100 μL of compound-containing medium. Include Vehicle Control (0.5% DMSO) and Positive Control (1 μM Staurosporine).
- Incubation: Incubate for 48 hours.
- Measurement:
 - Add 20 μL of MTS reagent to each well.
 - Incubate for 1–4 hours (monitor color change).
 - Measure absorbance at 490 nm using a microplate reader.
- Analysis: Calculate % Viability relative to Vehicle Control. Determine the for toxicity.
 - Acceptance Criteria: Vehicle control wells must have OD > 0.5.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

To confirm that 2-PBA-F engages its intracellular target (e.g., HDAC1 or HDAC2) within the complex cellular environment, we employ CETSA. This assay relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (

).

Materials:

- Cell Line: Jurkat or HeLa cells.
- Lysis Buffer: PBS with protease inhibitors (Roche cOmplete™).
- Detection: Western Blot reagents for HDAC1/2.

Step-by-Step Protocol:

- Treatment: Treat cells with 2-PBA-F (at 10 μM) or DMSO for 1 hour at 37°C.
- Harvest & Aliquot: Wash cells in PBS and resuspend. Divide into 10 aliquots (50 μL each) in PCR tubes.
- Thermal Challenge:
 - Using a gradient PCR cycler, heat each aliquot to a distinct temperature (range: 37°C to 67°C) for 3 minutes.
 - Cool immediately to 25°C for 3 minutes.
- Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to extract proteins.
- Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
- Analysis:
 - Collect the supernatant (soluble fraction).
 - Run SDS-PAGE and Western Blot for the target protein (e.g., HDAC1).
- Data Interpretation: Plot the relative band intensity vs. temperature. A right-shift in the melting curve of the 2-PBA-F treated sample compared to DMSO indicates direct target engagement.

Protocol 3: Fluorometric HDAC Activity Assay

This functional assay quantifies the inhibition of deacetylase activity using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Materials:

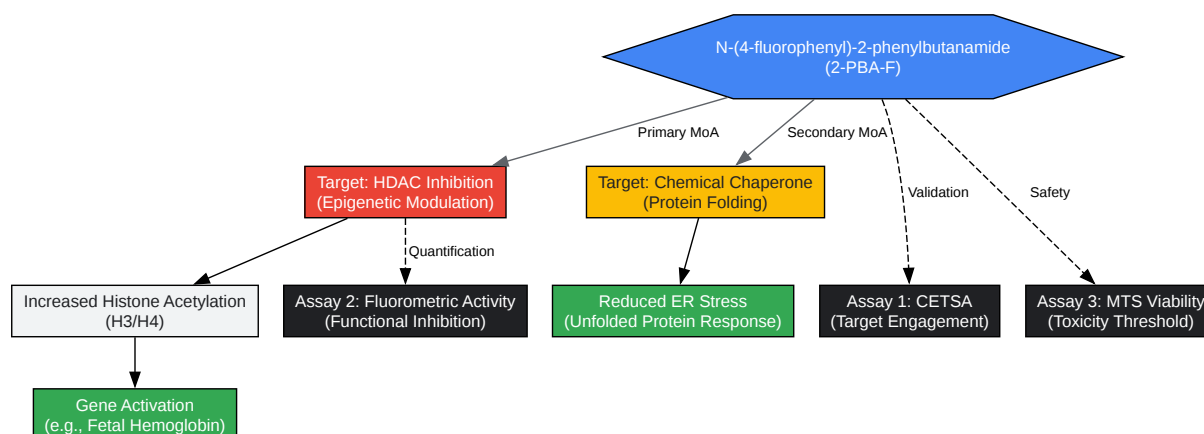
- Enzyme Source: Nuclear Extract from HeLa cells or Recombinant HDAC1/2.
- Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Developer: Trypsin or Developer solution to release the fluorophore.

Step-by-Step Protocol:

- Reaction Setup:
 - In a black 96-well plate, mix:
 - 10 μ L of 2-PBA-F (varying concentrations).
 - 15 μ L of HDAC Assay Buffer.
 - 5 μ L of Nuclear Extract/Enzyme.
 - Incubate for 10 minutes at 37°C.
- Substrate Addition: Add 20 μ L of Fluorogenic Substrate (200 μ M).
- Enzymatic Reaction: Incubate for 30–60 minutes at 37°C.
- Development: Add 50 μ L of Developer Solution (containing Trypsin) to stop the reaction and release the AMC fluorophore. Incubate for 15 minutes at room temperature.
- Detection: Measure Fluorescence (Ex/Em = 360/460 nm).
- Calculation:

Visualization: Experimental Workflow & Pathway

The following diagram illustrates the mechanistic pathway of 2-PBA-F and the logic flow for the described assays.



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Figure 1: Mechanistic pathway of 2-PBA-F and corresponding validation assays. The compound targets HDACs and protein folding machinery, validated via CETSA, Fluorometric assays, and Viability screening.

Data Presentation & Analysis

For all assays, data should be summarized in the following format to ensure reproducibility and comparability.

Table 1: Summary of Critical Assay Parameters

Assay Type	Readout	Key Parameter	Acceptance Criteria
MTS Viability	Absorbance (490 nm)	(Toxicity)	; Vehicle OD > 0.5
CETSA	Band Intensity (Western)	(Shift)	Shift > 2°C vs. Vehicle
HDAC Fluorometric	Fluorescence (Ex360/Em460)	(Inhibition)	Signal/Background > 5
Microsomal Stability	LC-MS/MS Peak Area	(Half-life)	Reference (Propranolol) within 20%

References

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(Note: While **N-(4-fluorophenyl)-2-phenylbutanamide** is a specific chemical entity, the protocols above are derived from the established biology of the 2-phenylbutyrate scaffold and N-aryl amide pharmacophores.)

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